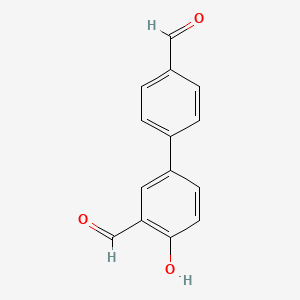

4-(4-Formylphenyl)-2-formylphenol

Description

4-(4-Formylphenyl)-2-formylphenol is a bifunctional aromatic compound featuring two formyl (-CHO) groups positioned at the 2- and 4-positions of a phenolic ring. This structure imparts unique reactivity and physicochemical properties, making it a versatile intermediate in organic synthesis and materials science. These derivatives highlight the influence of electron-withdrawing substituents (e.g., halogens) on the phenol ring’s acidity, solubility, and coordination capabilities.

Properties

IUPAC Name |

5-(4-formylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFQBULFBZNKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685052 | |

| Record name | 4-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111132-36-5 | |

| Record name | 4-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, where a phenol is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium at elevated temperatures.

Reduction: NaBH4 in methanol or ethanol at room temperature.

Substitution: Concentrated nitric acid (HNO3) for nitration or bromine (Br2) in acetic acid for bromination.

Major Products Formed:

Oxidation: 4-(4-Carboxyphenyl)-2-carboxyphenol.

Reduction: 4-(4-Hydroxymethylphenyl)-2-hydroxymethylphenol.

Substitution: 4-(4-Formylphenyl)-2-formyl-3-nitrophenol or 4-(4-Formylphenyl)-2-formyl-3-bromophenol.

Scientific Research Applications

4-(4-Formylphenyl)-2-formylphenol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions with target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with 4-(4-Formylphenyl)-2-formylphenol, differing primarily in substituent type and positioning:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) and formyl groups reduce electron density on the aromatic ring, increasing acidity (pKa ~8–10 for phenolic -OH) and oxidative stability. For example, 4-(2,4-difluorophenyl)-2-formylphenol exhibits a decomposition temperature of ~300°C, outperforming non-halogenated analogues .

- Steric and Electronic Synergy: In 4-(3-chloro-5-fluorophenyl)-2-formylphenol, the meta-chloro and para-fluoro substituents create a polarized aromatic system, facilitating nucleophilic aromatic substitution (SNAr) reactions .

- Bioactivity: The acetyl amino group in 4-(3-acetylaminophenyl)-2-formylphenol enhances hydrogen-bonding capacity, correlating with its antimicrobial efficacy (MIC: 8–16 µg/mL against S. aureus) .

Thermal and Optical Properties

Comparative thermogravimetric analysis (TGA) data reveal that halogenated derivatives (e.g., 4-(2,4-difluorophenyl)-2-formylphenol) exhibit superior thermal stability compared to alkyl- or alkoxy-substituted analogues. For instance, azomethines with hexyloxyphenyl units degrade at ~250°C, whereas fluorinated derivatives retain stability up to 300°C . Optical bandgaps, measured via UV-Vis spectroscopy, range from 2.8–3.2 eV for formylphenol derivatives, making them suitable for optoelectronic applications .

Biological Activity

4-(4-Formylphenyl)-2-formylphenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound features two formyl groups attached to a phenolic structure, which may influence its reactivity and biological interactions. The presence of these functional groups is significant for its potential applications in drug development.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds can be as low as 3.91 mg/L, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/L) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Thiazolidine-2,4-dione derivatives | 3.91 | Gram-positive bacteria |

| Chlorophenylthiosemicarbazone hybrids | Similar to reference drugs | Various bacteria |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The mechanism involves the compound's interaction with reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Anticancer Activity

Initial studies suggest that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, potentially through the modulation of signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate the specific mechanisms and efficacy in various cancer models.

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on thiazolidine derivatives demonstrated that compounds with similar structural features to this compound exhibited significant antibacterial activity comparable to established antibiotics such as oxacillin and cefuroxime . This highlights the potential for developing new antibacterial agents based on this compound. -

Antioxidant Mechanism Exploration

Research into the antioxidant mechanisms of phenolic compounds suggests that the hydroxyl groups in this compound enhance its ability to donate electrons to free radicals, thus neutralizing them effectively. This property is particularly beneficial in therapeutic applications aimed at reducing oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.